molecular formula C13H12Cl2N2O2 B6315154 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 907178-51-2

5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B6315154
CAS No.: 907178-51-2
M. Wt: 299.15 g/mol
InChI Key: LLRFVESCYIOQPW-UHFFFAOYSA-N
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Description

This compound is a derivative of the parent acid, with esters, acids, and several salts, which vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity . The salt and ester forms are derivatives of the parent acid .


Synthesis Analysis

The synthesis of this compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,4-dichlorophenyl group, a methyl group, and a pyrazole ring attached to a carboxylic acid ethyl ester .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically free radical reactions. For instance, N-bromosuccinimide (NBS) can be used to initiate a free radical reaction, where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRFVESCYIOQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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